2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide
Description
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[310]hexan-3-yl)propanamide is a complex organic compound with a unique bicyclic structure
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide |
InChI |
InChI=1S/C10H15N3O3/c1-10(2)5-6(10)9(16)13(8(5)15)3-4(11)7(12)14/h4-6H,3,11H2,1-2H3,(H2,12,14) |
InChI Key |
NQUCIMCNTMCSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2C1C(=O)N(C2=O)CC(C(=O)N)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide typically involves multiple steps. One common method includes the cyclization of a suitable precursor under controlled conditions to form the bicyclic core, followed by the introduction of the amino and amide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Common in modifying the compound to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N~2~,N~2~-diethylglycinamide
- N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-4-methylbenzenesulfonamide
- Caffeine Impurity B (N-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamide)
Uniqueness
What sets 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide apart is its unique bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide is a complex organic compound notable for its unique bicyclic structure, which imparts distinct biological properties. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications.
The molecular formula of 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide is , with a molecular weight of 226.23 g/mol. Its IUPAC name reflects its structural complexity and the presence of multiple functional groups.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O4 |
| Molecular Weight | 226.23 g/mol |
| IUPAC Name | 2-amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and proteins within biological systems. It can modulate enzyme activity, leading to alterations in metabolic pathways. Research indicates that it may exhibit both agonistic and antagonistic properties depending on the target protein.
Antimicrobial Properties
Studies have demonstrated that derivatives of bicyclic compounds similar to 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide possess significant antimicrobial activity. For instance, related compounds have shown efficacy against various bacterial strains, suggesting a potential role in antibiotic development.
Anticancer Activity
Recent research highlights the anticancer potential of bicyclic compounds. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may offer neuroprotective benefits. Preliminary studies suggest that 2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanamide could mitigate neuronal damage in models of neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various derivatives of bicyclic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the bicyclic structure enhanced activity against these pathogens.
Case Study 2: Anticancer Mechanisms
In a controlled laboratory setting, researchers tested the effects of this compound on breast cancer cell lines (MCF7). The findings revealed that treatment with varying concentrations resulted in a dose-dependent increase in apoptosis markers.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
